molecular formula C19H19N3O4S B2831140 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide CAS No. 898459-30-8

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide

Cat. No. B2831140
CAS RN: 898459-30-8
M. Wt: 385.44
InChI Key: QWSUHKKKSDLEBI-UHFFFAOYSA-N
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Description

The compound “N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The molecule also contains a benzamide group and an ethylsulfanyl group. The presence of a 3,5-dimethoxyphenyl group indicates that there are two methoxy (OCH3) groups on the phenyl ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring and the attachment of the 3,5-dimethoxyphenyl group, the ethylsulfanyl group, and the benzamide group. The exact synthesis process would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, benzamide group, and ethylsulfanyl group would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The oxadiazole ring, benzamide group, and ethylsulfanyl group could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

1,3,4-Oxadiazole derivatives have been extensively studied for their wide range of therapeutic properties. These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents (Verma et al., 2019). The peculiar structural features of the 1,3,4-oxadiazole ring, such as its pyridine type of nitrogen atom, facilitate effective binding with different enzymes and receptors in biological systems through numerous weak interactions, leading to an array of bioactivities.

Another review emphasized the significance of 1,3,4-oxadiazole-containing compounds in new drug development, highlighting their utility as surrogates (bioisosteres) for carboxylic acids, carboxamides, and esters. These compounds are not only efficacious but also exhibit reduced toxicity, making them valuable in the search for new medicinal agents (Rana et al., 2020).

Environmental and Analytical Chemistry Applications

In the context of environmental science, oxadiazole derivatives, particularly those with antioxidant properties, have been studied for their capacity to interact with and neutralize reactive oxygen species. Such properties may have implications for the remediation of oxidative stress in biological and ecological systems (Ilyasov et al., 2020). Furthermore, analytical methods used in determining antioxidant activity often involve oxadiazole derivatives, showcasing their relevance in biochemical assays and the potential for applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system in which it is used. For example, some oxadiazole derivatives have been found to have antimicrobial and antitumor activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize any potential risks .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to determine its biological activity and potential use in medical or industrial applications .

properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-4-27-16-7-5-6-12(10-16)17(23)20-19-22-21-18(26-19)13-8-14(24-2)11-15(9-13)25-3/h5-11H,4H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSUHKKKSDLEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide

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